1-(1,3-Benzodioxol-5-yl)-4-[(4-chlorophenyl)methyl]pyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1,3-Benzodioxol-5-yl)-4-[(4-chlorophenyl)methyl]pyrazine-2,3-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and biological research. This compound is commonly known as CP-47,497, and it belongs to the class of synthetic cannabinoids.
Scientific Research Applications
Synthesis and Biological Evaluation of Derivatives
Studies have synthesized various derivatives bearing an aryl sulfonate moiety, including pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives for antimicrobial and anti-inflammatory purposes (Kendre, Landge, & Bhusare, 2015). These compounds were prepared using multi-component cyclo-condensation reactions, highlighting the versatility of related chemical scaffolds in drug discovery.
Structural Elucidation and Analysis
Another study focused on the structural elucidation of a novel pyrazole derivative, "3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-chlorophenyl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole," using NMR, mass spectral analysis, and X-ray diffraction (Naveen et al., 2018). This work demonstrates the importance of detailed structural analysis in understanding the properties and potential applications of complex organic molecules.
Preparation and Properties of Substituted Compounds
The preparation and properties of substituted benzo[c]pyrazolo[1:2-a]pyrazol-1:9-diones were explored by condensing β-ketoesters with β-acetyl-(2-carboxyphenyl-)hydrazine, showcasing the chemical reactivity and potential utility of these compounds in various fields (Veibel & Lillelund, 1957).
Antitumor Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
A study on the synthesis and antitumor activity of pyrazolo[1,5-a]pyrimidine derivatives against human lung adenocarcinoma and gastric cancer cell lines suggests potential therapeutic applications of such compounds (Liu, Zhao, & Lu, 2020).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-4-[(4-chlorophenyl)methyl]pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c19-13-3-1-12(2-4-13)10-20-7-8-21(18(23)17(20)22)14-5-6-15-16(9-14)25-11-24-15/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSJRNCXYURVIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C=CN(C(=O)C3=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-4-[(4-chlorophenyl)methyl]pyrazine-2,3-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.